molecular formula C7H13Cl B13181727 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane

Cat. No.: B13181727
M. Wt: 132.63 g/mol
InChI Key: YCPDXGWFSGPCPE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a chloromethyl group and an isopropyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can be achieved through various methods:

    Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium azide, potassium cyanide, or amines can be used for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amine derivative of the cyclopropane compound.

Scientific Research Applications

1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can have various applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology and Medicine: Cyclopropane derivatives are often studied for their biological activity, including potential pharmaceutical applications.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, altering their activity through covalent modification or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(propan-2-yl)cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-1-(methyl)cyclopropane: Similar structure but with a methyl group instead of an isopropyl group.

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-(chloromethyl)-1-propan-2-ylcyclopropane

InChI

InChI=1S/C7H13Cl/c1-6(2)7(5-8)3-4-7/h6H,3-5H2,1-2H3

InChI Key

YCPDXGWFSGPCPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)CCl

Origin of Product

United States

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